![molecular formula C13H20FNO4 B2848570 6-[(Tert-butoxy)carbonyl]-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid CAS No. 2137830-26-1](/img/structure/B2848570.png)
6-[(Tert-butoxy)carbonyl]-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(Tert-butoxy)carbonyl]-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is notable for its incorporation of a fluorine atom and a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and reactivity in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Tert-butoxy)carbonyl]-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor, such as a substituted piperidine derivative.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Boc Protection:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-[(Tert-butoxy)carbonyl]-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the desired transformation.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Deprotection: Trifluoroacetic acid (TFA) is often employed for Boc deprotection.
Oxidation/Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amine, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
6-[(Tert-butoxy)carbonyl]-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-[(Tert-butoxy)carbonyl]-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, while the spirocyclic structure provides rigidity and stability. The Boc protecting group ensures the compound remains stable under various conditions until it reaches its target site, where it can be deprotected to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
- 8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride
- 6-(tert-butoxycarbonyl)-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid
- N-Boc-5-azaspiro[3.4]octane-6-carboxylic acid
Uniqueness
6-[(Tert-butoxy)carbonyl]-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid is unique due to its specific combination of a fluorine atom and a Boc protecting group within a spirocyclic framework. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
8-fluoro-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.4]octane-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO4/c1-11(2,3)19-10(18)15-7-12(5-4-6-12)13(14,8-15)9(16)17/h4-8H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQQDYAUTNGEIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCC2)C(C1)(C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
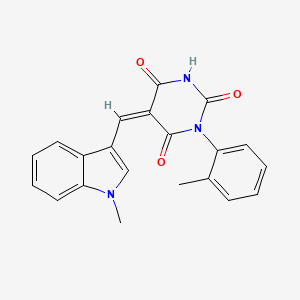
![METHYL REL-2-{[(6R,6AR,13S,13AS)-3,4,6,7,8,9,10,12,13,13A-DECAHYDRO-2H-6,13-METHANODIPYRIDO[1,2-A:3',2'-E]AZOCIN-1(6AH)-YLCARBONYL]AMINO}BENZOATE](/img/structure/B2848488.png)
![N-(3-chloro-4-methylphenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2848489.png)
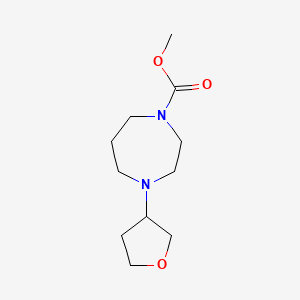
![N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-4-phenoxybenzene-1-sulfonamide](/img/structure/B2848493.png)

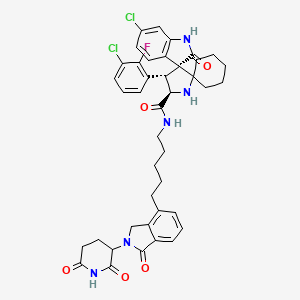
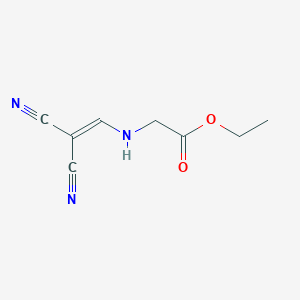
![3-Chloro-4-[(3,4-difluorophenyl)methoxy]benzoic acid](/img/structure/B2848499.png)
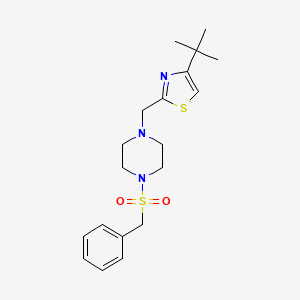
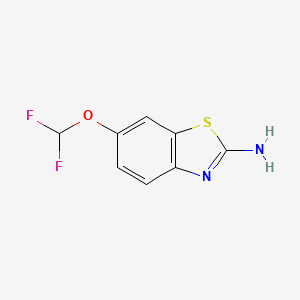

![2-{[(2-Chloro-4-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2848509.png)
![2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2848510.png)
